3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-bromo-2-methoxy-4-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene .
Chemical Reactions Analysis
3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, including enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the boronic ester and the aryl or vinyl halide .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has similar applications in organic synthesis and medicinal chemistry.
2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is also used in the synthesis of complex organic molecules and has similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C13H19BBrNO3 |
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Molecular Weight |
328.01 g/mol |
IUPAC Name |
3-bromo-2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H19BBrNO3/c1-8-9(7-16-11(17-6)10(8)15)14-18-12(2,3)13(4,5)19-14/h7H,1-6H3 |
InChI Key |
JLGKTWZHSCXLMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)Br)OC |
Origin of Product |
United States |
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